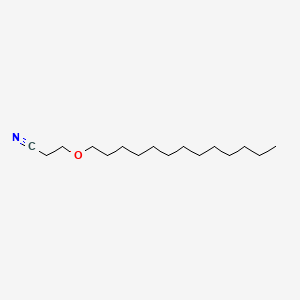

Propanenitrile, 3-(tridecyloxy)-

Description

BenchChem offers high-quality Propanenitrile, 3-(tridecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(tridecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

68610-36-6 |

|---|---|

Molecular Formula |

C16H31NO |

Molecular Weight |

253.42 g/mol |

IUPAC Name |

3-tridecoxypropanenitrile |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3 |

InChI Key |

QNXKSVYXNGTPLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOCCC#N |

Origin of Product |

United States |

Contextualization Within the Nitrile Functional Class

Propanenitrile, 3-(tridecyloxy)- belongs to the nitrile class of organic compounds. wikipedia.orgallen.inbyjus.com Nitriles are defined by the presence of a -C≡N functional group, in which a carbon atom is triple-bonded to a nitrogen atom. allen.inteachy.ai This functional group, also known as a cyano group, imparts specific chemical properties to the molecule. allen.inbyjus.com

The nitrile group is highly polar, which influences the compound's physical properties such as boiling point and solubility. numberanalytics.com Generally, nitriles have higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions. numberanalytics.com While many smaller nitriles exhibit some solubility in water, this solubility tends to decrease as the length of the carbon chain increases. byjus.com

The carbon-nitrogen triple bond in the nitrile group is a site of significant chemical reactivity. Nitriles can undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis. wikipedia.orgnumberanalytics.com Common reactions involving the nitrile group include:

Hydrolysis: In the presence of an acid or a base, the nitrile group can be hydrolyzed to form a carboxylic acid or a carboxamide. byjus.comsmolecule.com

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. byjus.comsmolecule.com

The versatility of the nitrile functional group makes it a valuable component in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. allen.innumberanalytics.com

Significance of Long Chain Alkoxy Substituents in Chemical Research

Alkoxy groups are known to affect the chemical reactivity and physical characteristics of a molecule. ontosight.ai The long, nonpolar tridecyl chain imparts a significant degree of hydrophobicity (water-repelling nature) to the molecule. This amphiphilic character, having both a polar head (the nitrile group) and a long nonpolar tail (the alkoxy chain), suggests potential applications as a surfactant or in the formation of self-assembling structures like micelles or vesicles.

In chemical research, the introduction of long-chain alkyl or alkoxy groups is a common strategy to modify the physical properties of a compound. These modifications can be used to:

Control Solubility: Enhance solubility in nonpolar organic solvents.

Influence Self-Assembly: Promote the formation of organized molecular aggregates.

Create Surface-Active Agents: The long hydrocarbon tail is a key feature of many surfactants and detergents. chemimpex.com

Develop Lubricants and Plasticizers: Long-chain organic molecules are often used in these applications. atamanchemicals.com

The precursor to the tridecyloxy group, tridecanol (B155529) (tridecyl alcohol), is itself a mixture of isomers used in the manufacturing of surfactants, plasticizers, and lubricants. chemimpex.comatamanchemicals.com

Isomeric Considerations: Linear and Branched Forms of Propanenitrile, 3 Tridecyloxy

Strategies for the Construction of the Propanenitrile Core

The formation of the propanenitrile structure is a key aspect of the synthesis. Several classical and modern organic chemistry methods can be applied.

Hydrogenation Approaches for Nitrile Formation

One potential, though less direct, pathway to Propanenitrile, 3-(tridecyloxy)- involves the selective hydrogenation of an unsaturated precursor, such as 3-(tridecyloxy)acrylonitrile. The chemoselective hydrogenation of the carbon-carbon double bond in α,β-unsaturated nitriles while preserving the nitrile group is a challenging but feasible transformation.

Research on the hydrogenation of similar α,β-unsaturated nitriles, such as cinnamonitrile (B126248), has shown that catalysts like Raney nickel and Raney cobalt can be effective. researchgate.net For instance, the hydrogenation of cinnamonitrile to hydrocinnamonitrile (3-phenylpropanenitrile) occurs alongside the formation of the corresponding amine. To favor the formation of the saturated nitrile, careful control of reaction conditions, including solvent, temperature, and the use of additives like ammonia (B1221849) to suppress amine formation, is crucial. researchgate.net

A proposed reaction pathway for the synthesis of Propanenitrile, 3-(tridecyloxy)- via this method would first involve the synthesis of the unsaturated precursor, 3-(tridecyloxy)acrylonitrile, followed by its selective hydrogenation.

Table 1: Catalytic Systems for the Hydrogenation of α,β-Unsaturated Nitriles

| Catalyst | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Raney Cobalt (doped) | Cinnamonitrile | 3-Phenylallylamine | up to 80% | researchgate.net |

| Raney Nickel | Cinnamonitrile | 3-Phenylallylamine | up to 60% | researchgate.net |

| Palladium on Carbon | 3-Phenylpropionitrile | 3-Phenylpropylamine | High | |

| Manganese(I) Complex | Aromatic/Aliphatic Nitriles | Primary Amines | Good to Excellent | nih.gov |

This table presents data for related hydrogenations, illustrating potential catalytic systems.

Ammoxidation Reactions in Nitrile Synthesis

Ammoxidation is a large-scale industrial process for synthesizing nitriles from hydrocarbons, ammonia, and oxygen at high temperatures. While typically used for simple nitriles like acrylonitrile (B1666552), the principles could theoretically be adapted for more complex molecules. A hypothetical route for Propanenitrile, 3-(tridecyloxy)- might involve the ammoxidation of a precursor like 1-tridecyloxypropane. However, the high temperatures and harsh conditions of typical ammoxidation reactions would likely lead to the degradation of the long alkyl chain ether.

Dehydration of Amides to Yield Nitriles

A well-established method for nitrile synthesis is the dehydration of primary amides. ncert.nic.in In the context of Propanenitrile, 3-(tridecyloxy)-, this would involve the dehydration of 3-(tridecyloxy)propanamide. This precursor could be synthesized by the reaction of 3-(tridecyloxy)propanoic acid with ammonia or through the Michael addition of ammonia to 3-(tridecyloxy)acrylate.

A variety of dehydrating agents can be employed for this transformation, with common examples including phosphorus pentoxide (P4O10), phosphoryl chloride (POCl3), and thionyl chloride (SOCl2). The reaction typically involves heating the amide with the dehydrating agent, followed by distillation of the nitrile product. ncert.nic.in

Catalytic Reduction Pathways to Nitriles

The term "catalytic reduction to nitriles" can be interpreted as the reduction of an unsaturated precursor to a saturated nitrile, as discussed in the hydrogenation section (2.1.1). The direct catalytic reduction to form a nitrile group from other functionalities is less common. However, catalytic transfer hydrogenation using alcoholates as both a promoter and hydrogen source has been reported for the reduction of various nitrogen-containing unsaturated compounds. researchgate.net

Methodologies for Introducing the Tridecyloxy Moiety

The attachment of the C13 alkoxy group is a critical step in the synthesis of the target molecule.

Etherification Reactions for Alkoxy Chain Attachment

The most direct and widely applicable methods for forming the ether linkage in Propanenitrile, 3-(tridecyloxy)- are the Michael addition of tridecyl alcohol to acrylonitrile (cyanoethylation) and the Williamson ether synthesis.

Michael Addition (Cyanoethylation)

The conjugate addition of alcohols to acrylonitrile, known as cyanoethylation, is a highly effective method for preparing 3-alkoxypropanenitriles. This reaction is typically base-catalyzed. A variety of catalysts, including strong bases like sodium hydroxide (B78521) and potassium hydroxide, as well as solid base catalysts, can be used. researchgate.net

Research has demonstrated the solvent-free cyanoethylation of long-chain alcohols like 1-octadecanol using a weakly basic polymer resin, Amberlyst A-21, at elevated temperatures. researchgate.net This suggests a viable route for the reaction of tridecyl alcohol with acrylonitrile. The use of solid catalysts simplifies product purification.

Table 2: Catalytic Systems for the Cyanoethylation of Alcohols

| Catalyst | Alcohol | Acrylonitrile Conversion | Product Selectivity | Reference |

|---|---|---|---|---|

| 10% K2CO3/ZSM-5 | Methanol | 98.3 mol% | 100% | |

| Amberlyst A-21 | 1-Octadecanol | High | High | researchgate.net |

| Triphenylphosphine | Various Alcohols | 5-79% (isolated yield) | - | researchgate.net |

| Mg-Al-O-But-Hydrotalcite | Alcohols and Thiols | Quantitative | High | researchgate.net |

This table showcases various catalytic systems for the Michael addition of alcohols to acrylonitrile.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comtcichemicals.comlibretexts.orgnumberanalytics.com In the context of Propanenitrile, 3-(tridecyloxy)-, this would involve the reaction of a tridecyl alkoxide with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile).

The tridecyl alkoxide can be prepared by reacting tridecyl alcohol with a strong base such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The subsequent SN2 reaction with the halopropanenitrile yields the desired ether. The choice of a polar aprotic solvent like DMF or DMSO can enhance the reaction rate. numberanalytics.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Octadecanol |

| 1-tridecyloxypropane |

| 3-(tridecyloxy)acrylonitrile |

| 3-(tridecyloxy)propanamide |

| 3-(tridecyloxy)propanoic acid |

| 3-alkoxypropanenitriles |

| 3-bromopropanenitrile |

| 3-chloropropanenitrile |

| 3-halopropanenitrile |

| 3-Phenylpropanenitrile |

| Acrylonitrile |

| Amberlyst A-21 |

| Ammonia |

| Cinnamonitrile |

| DMF |

| DMSO |

| Hydrocinnamonitrile |

| Methanol |

| Phosphorus pentoxide |

| Phosphoryl chloride |

| Potassium hydride |

| Propanenitrile, 3-(tridecyloxy)- |

| Raney cobalt |

| Raney nickel |

| Sodium hydride |

| Sodium hydroxide |

| Thionyl chloride |

| Tridecyl alcohol |

Exploration of Alkylation Routes for Long-Chain Ether Formation

The formation of the long-chain ether in Propanenitrile, 3-(tridecyloxy)- is a critical step in its synthesis. The Williamson ether synthesis is a widely employed and versatile method for this transformation. byjus.comwikipedia.orgmasterorganicchemistry.comucalgary.ca This Sɴ2 reaction typically involves an alkoxide ion acting as a nucleophile, which displaces a halide from an alkyl halide. byjus.com

In the context of synthesizing Propanenitrile, 3-(tridecyloxy)-, two main pathways exist within the Williamson synthesis framework:

Pathway A: The reaction of tridecyl alkoxide with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile).

Pathway B: The reaction of the alkoxide of 3-hydroxypropanenitrile (ethylene cyanohydrin) with a tridecyl halide (e.g., 1-bromotridecane).

For an effective Sɴ2 reaction, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.orgucalgary.ca Both pathways adhere to this principle. The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). utahtech.edu The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide. byjus.com Reaction temperatures generally range from 50 to 100 °C, with reaction times of 1 to 8 hours, often yielding products in the 50-95% range in laboratory settings. byjus.comwikipedia.org

Another significant route for the formation of the ether linkage is the cyanoethylation of tridecanol . This reaction involves the addition of acrylonitrile (CH₂=CHCN) to tridecanol. This Michael addition is typically base-catalyzed.

| Synthesis Route | Reactants | Catalyst/Base | Solvent | Typical Conditions |

| Williamson Ether Synthesis (Pathway A) | Tridecanol, 3-Halopropanenitrile | NaH, NaOH | DMF, Acetonitrile | 50-100 °C, 1-8 h |

| Williamson Ether Synthesis (Pathway B) | 3-Hydroxypropanenitrile, Tridecyl Halide | NaH, NaOH | DMF, Acetonitrile | 50-100 °C, 1-8 h |

| Cyanoethylation | Tridecanol, Acrylonitrile | Base (e.g., Cupric Acetate) | - | 110-117 °C, several hours |

Synthesis of Propanenitrile, 3-(tridecyloxy)- Derivatives

The bifunctional nature of Propanenitrile, 3-(tridecyloxy)- allows for a variety of chemical modifications at both the nitrile group and the tridecyloxy alkyl chain, leading to a range of derivatives with potentially unique properties.

Strategies for Functional Group Transformations at the Nitrile Carbon

The nitrile group is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, primary amines, and ketones. chemguide.co.ukdocbrown.info

Hydrolysis to Carboxylic Acids: The nitrile group of Propanenitrile, 3-(tridecyloxy)- can be hydrolyzed to yield 3-(tridecyloxy)propanoic acid. This transformation can be achieved under either acidic or basic conditions by heating the nitrile under reflux with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: The nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with an alkali solution, like sodium hydroxide. The initial product is the sodium salt of the carboxylic acid, which is then acidified to yield the free carboxylic acid. libretexts.org

Reduction to Primary Amines: The nitrile can be reduced to the corresponding primary amine, 3-(tridecyloxy)propan-1-amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. numberanalytics.comlibretexts.org The reaction is generally carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) at elevated temperature and pressure can also achieve this reduction. libretexts.org

Formation of Ketones via Grignard Reagents: The addition of a Grignard reagent (R'MgX) to Propanenitrile, 3-(tridecyloxy)- followed by acidic workup provides a route to ketones. The Grignard reagent attacks the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields the ketone. masterorganicchemistry.comyoutube.com This reaction allows for the introduction of a new carbon-carbon bond.

| Transformation | Reagent(s) | Product |

| Hydrolysis | HCl (aq) or NaOH (aq), then H₃O⁺ | 3-(tridecyloxy)propanoic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | 3-(tridecyloxy)propan-1-amine |

| Grignard Reaction | 1. R'MgX, 2. H₃O⁺ | 1-(tridecyloxy)alkan-3-one |

Pathways for Modifications on the Alkyl Chain of the Tridecyloxy Group

Modifying the long alkyl chain of the tridecyloxy group presents a different set of synthetic challenges. Two potential, though less direct, strategies include the functionalization of the terminal methyl group and the synthesis starting from a pre-functionalized tridecanol.

Omega (ω)-Oxidation: While not a standard laboratory procedure, biological systems offer a pathway for the oxidation of the terminal methyl group (the ω-carbon) of long-chain alkanes and fatty acids. nih.govnvkc.nl Certain enzymes, such as cytochrome P450 monooxygenases, can hydroxylate the terminal carbon. youtube.com This could theoretically be a route to introduce a hydroxyl group at the end of the tridecyl chain, which could then be further modified. However, achieving this selectively in a laboratory setting is challenging.

Free-Radical Halogenation: Another potential approach to functionalize the alkyl chain is through free-radical halogenation. This method, however, often lacks selectivity and can lead to a mixture of halogenated products at different positions along the chain.

A more controlled approach involves the synthesis of Propanenitrile, 3-(tridecyloxy)- using a pre-functionalized tridecanol . For example, starting with a terminally halogenated tridecanol would allow for subsequent nucleophilic substitution reactions on the alkyl chain after the ether linkage has been formed.

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure, connectivity, and even spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For Propanenitrile, 3-(tridecyloxy)- , the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the tridecyloxy and propanenitrile groups.

The protons of the long alkyl chain in the tridecyl group would appear as a complex multiplet in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. The terminal methyl (CH₃) group of the tridecyl chain would likely present as a triplet around 0.88 ppm. The numerous methylene (CH₂) groups of the alkyl chain would produce overlapping multiplets. The methylene group adjacent to the ether oxygen (O-CH₂) from the tridecyl chain is expected to be deshielded and would appear as a triplet at approximately 3.4-3.6 ppm.

The protons of the propanenitrile moiety would also exhibit characteristic signals. The methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-CN) would likely resonate as a triplet around 3.7 ppm, while the methylene group adjacent to the nitrile group (-CH₂-CN) would appear as a triplet at a more downfield position, typically around 2.6 ppm, due to the electron-withdrawing nature of the nitrile group.

Predicted ¹H NMR Data for Propanenitrile, 3-(tridecyloxy)-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | Triplet | 2H | -O-CH₂ -CH₂-CN |

| ~3.50 | Triplet | 2H | -O-CH₂ -(CH₂)₁₁-CH₃ |

| ~2.60 | Triplet | 2H | -CH₂-CH₂ -CN |

| ~1.55 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₁₀-CH₃ |

| ~1.25 | Multiplet | 20H | -(CH₂)₁₀- |

| ~0.88 | Triplet | 3H | -CH₃ |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in Propanenitrile, 3-(tridecyloxy)- would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the nitrile group (C≡N) is expected to appear in the downfield region, typically around 118-120 ppm. The carbons of the methylene groups attached to the ether oxygen and the nitrile group would also have characteristic chemical shifts. The carbon of the O-CH₂ group from the tridecyl chain would likely resonate around 70-72 ppm, while the carbon of the -O-CH₂- group in the propanenitrile moiety would be found at a similar chemical shift. The carbon of the -CH₂-CN group would be expected in the range of 15-20 ppm. The numerous carbons of the long alkyl chain would appear in the upfield region of the spectrum, typically between 14 and 32 ppm.

Predicted ¹³C NMR Data for Propanenitrile, 3-(tridecyloxy)-

| Chemical Shift (ppm) | Assignment |

| ~119.5 | -C N |

| ~71.0 | -O-C H₂-(CH₂)₁₁-CH₃ |

| ~66.5 | -O-C H₂-CH₂-CN |

| ~31.9 | -C H₂-CH₂-CH₃ (of tridecyl) |

| ~29.6 | Interior -(C H₂)ₙ- (of tridecyl) |

| ~29.3 | Interior -(C H₂)ₙ- (of tridecyl) |

| ~26.1 | -O-CH₂-C H₂- (of tridecyl) |

| ~22.7 | -C H₂-CH₃ (of tridecyl) |

| ~18.5 | -C H₂-CN |

| ~14.1 | -C H₃ |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity between different parts of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. columbia.educolumbia.edupressbooks.pub For Propanenitrile, 3-(tridecyloxy)- , an HSQC spectrum would show cross-peaks connecting the proton signal of each CH, CH₂, or CH₃ group to the carbon signal of the carbon to which it is attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. columbia.edulibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.orgustc.edu.cn In the context of Propanenitrile, 3-(tridecyloxy)- , HMBC would be invaluable for confirming the connectivity across the ether linkage. For instance, correlations would be expected between the protons of the -O-CH₂- group of the propanenitrile moiety and the carbon of the -O-CH₂- group of the tridecyl chain, and vice versa. This would provide conclusive evidence for the ether linkage between the two parts of the molecule.

Mass Spectrometric Approaches for Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. kobv.de For Propanenitrile, 3-(tridecyloxy)- , with a molecular formula of C₁₆H₃₁NO, the calculated exact mass is 253.24056 u. nih.gov An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed molecular formula.

Expected HRMS Data for Propanenitrile, 3-(tridecyloxy)-

| Ion | Calculated m/z |

| [M+H]⁺ | 254.24784 |

| [M+Na]⁺ | 276.22978 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of "Propanenitrile, 3-(tridecyloxy)-", especially within complex biological or environmental samples. The long alkyl chain of the tridecyloxy group imparts significant hydrophobicity, making reversed-phase chromatography an ideal separation method.

In a typical LC-MS/MS analysis, the compound would be retained on a C18 or similar hydrophobic stationary phase and eluted with a gradient of organic solvent, such as acetonitrile or methanol, in water. The mass spectrometer would then ionize the eluted compound, most likely through electrospray ionization (ESI) in positive ion mode, due to the presence of the nitrogen atom in the nitrile group which can be protonated.

The precursor ion in the first stage of mass spectrometry (MS1) would correspond to the protonated molecule [M+H]⁺. For "Propanenitrile, 3-(tridecyloxy)-" with a molecular formula of C₁₆H₃₁NO and a molecular weight of 253.42 g/mol , the expected precursor ion would have an m/z (mass-to-charge ratio) of approximately 254.4. nih.gov Collision-induced dissociation (CID) of this precursor ion in the second stage (MS2) would generate a series of characteristic product ions. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the alkyl chain, providing structural confirmation.

Table 1: Predicted LC-MS/MS Parameters for Propanenitrile, 3-(tridecyloxy)-

| Parameter | Expected Value/Characteristic |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | ~ m/z 254.4 |

| Chromatographic Mode | Reversed-Phase |

| Potential Product Ions | Fragments resulting from C-O bond cleavage and alkyl chain fragmentation. |

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another valuable tool for the analysis of "Propanenitrile, 3-(tridecyloxy)-". This technique is particularly useful for obtaining the molecular weight of the compound with high accuracy. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization of the molecule.

For a non-polymeric, medium-sized molecule like "Propanenitrile, 3-(tridecyloxy)-", common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a cationized adduct, such as [M+Na]⁺ or [M+K]⁺. Given the molecular weight of 253.42 g/mol , these peaks would appear at approximately m/z 254.4, 276.4, and 292.3, respectively. nih.gov This technique provides a rapid confirmation of the compound's identity and purity.

Table 2: Expected MALDI-TOF MS Observations for Propanenitrile, 3-(tridecyloxy)-

| Ion Species | Expected m/z |

| [M+H]⁺ | ~ 254.4 |

| [M+Na]⁺ | ~ 276.4 |

| [M+K]⁺ | ~ 292.3 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the key functional groups present in "Propanenitrile, 3-(tridecyloxy)-".

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule based on the absorption of infrared radiation. The FTIR spectrum of "Propanenitrile, 3-(tridecyloxy)-" would be dominated by several characteristic absorption bands.

The most prominent and easily identifiable peak would be the stretching vibration of the nitrile group (C≡N). For saturated aliphatic nitriles, this band typically appears as a sharp and intense absorption in the region of 2260-2240 cm⁻¹. spectroscopyonline.com Another key functional group is the ether linkage (C-O-C). Aliphatic ethers show a characteristic C-O stretching absorption in the range of 1150-1050 cm⁻¹. pressbooks.pub Additionally, the spectrum would display strong absorptions corresponding to the C-H stretching of the long alkyl chain, typically found between 2850 and 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Propanenitrile, 3-(tridecyloxy)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Sharp, Strong |

| Ether (C-O-C) | Stretch | 1150 - 1050 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. The Raman spectrum of "Propanenitrile, 3-(tridecyloxy)-" would also clearly show the characteristic stretching vibration of the nitrile group (C≡N), which is typically strong and sharp in the Raman spectrum as well. The symmetric C-O-C stretching of the ether group and the various C-C and C-H vibrations of the long alkyl chain would also be visible, providing a complete vibrational fingerprint of the molecule.

X-ray Diffraction for Crystalline Structure Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional structure of a molecule. carleton.edurigaku.com This technique is capable of unambiguously determining the absolute configuration of chiral molecules. rigaku.com For "Propanenitrile, 3-(tridecyloxy)-", which does not possess a chiral center in its primary structure, SCXRD would be invaluable for confirming its detailed molecular geometry and intermolecular interactions in the solid state.

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. youtube.com The resulting diffraction pattern is a unique fingerprint of the crystal lattice. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, revealing the precise location of each atom.

While no specific SCXRD data for "Propanenitrile, 3-(tridecyloxy)-" is publicly available, the general methodology would provide critical structural information as outlined in the table below.

| Parameter | Information Provided by SCXRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms, confirming the covalent structure. |

| Conformation | The spatial arrangement of the flexible tridecyloxy and propanenitrile moieties. |

| Intermolecular Interactions | Identification of non-covalent interactions, such as van der Waals forces, that dictate the crystal packing. |

Powder X-ray Diffraction (PXRD) for Polymorphic Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netnih.gov Different polymorphs of a substance can exhibit distinct physical properties, which is of critical importance in various applications. Powder X-ray Diffraction (PXRD) is a primary tool for identifying and quantifying polymorphic forms in a bulk sample. researchgate.netnih.govrigaku.com

In PXRD, a powdered sample containing a multitude of small, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phases present in the sample. researchgate.net Each polymorph will produce a unique diffraction pattern. researchgate.net

The analysis of "Propanenitrile, 3-(tridecyloxy)-" for polymorphism would involve comparing its experimental PXRD pattern to known standards or patterns calculated from single-crystal data. nih.gov The presence of different polymorphs would be indicated by the appearance of unique peaks in the diffractogram. researchgate.net Although specific PXRD data for this compound is not available, studies on other long-chain esters have demonstrated the utility of this technique in identifying and distinguishing between different crystalline forms. nih.gov For instance, a study on celecoxib polymorphs demonstrated the use of PXRD to quantify an undesired polymorphic impurity. mdpi.com

| Parameter | Information Provided by PXRD |

| Polymorph Identification | Each crystalline form produces a unique diffraction pattern, allowing for identification. researchgate.net |

| Phase Purity | Detection of trace amounts of other polymorphic forms. mdpi.com |

| Crystallinity Assessment | Distinguishing between crystalline and amorphous material. |

| Lattice Parameters | Determination of the unit cell dimensions from the peak positions. |

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. acs.orglibretexts.orgchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of "Propanenitrile, 3-(tridecyloxy)-", which could be formed via a Williamson ether synthesis-type reaction, TLC is an ideal tool to track the reaction's progression. chegg.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, alongside spots of the starting materials (e.g., tridecyl alcohol and acrylonitrile or a suitable precursor). libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system. Since the product, an ether nitrile, is generally less polar than the starting alcohol, it will travel further up the plate, resulting in a higher retention factor (Rf) value. acs.org The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane. libretexts.org

| Parameter | Information Provided by TLC |

| Reaction Progress | Visual confirmation of the conversion of reactants to products. libretexts.org |

| Qualitative Purity | Indication of the presence of byproducts or unreacted starting materials. |

| Rf Value | The retention factor helps in the identification of compounds based on their polarity. |

| Solvent System Selection | Aids in developing optimal solvent systems for larger-scale column chromatography purification. |

Liquid Chromatography (LC) for Separation and Quantification

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of individual components in a mixture. youtube.comyoutube.comnih.gov For a non-volatile, long-chain compound like "Propanenitrile, 3-(tridecyloxy)-", reversed-phase HPLC is a highly suitable analytical method. sielc.com

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. youtube.comsielc.com "Propanenitrile, 3-(tridecyloxy)-" can be effectively analyzed using this method. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

When coupled with a mass spectrometer (LC-MS), this technique provides not only quantitative data but also molecular weight information, which is invaluable for confirming the identity of the compound and any impurities. spectroscopyonline.comnih.govscientistlive.com This method can be scaled up for preparative separation to isolate pure "Propanenitrile, 3-(tridecyloxy)-" or its impurities. sielc.com

A reported HPLC method for "Propanenitrile, 3-(tridecyloxy)-" utilizes a reversed-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid (or formic acid for MS compatibility). sielc.com

| Parameter | Information Provided by LC |

| Purity Assessment | Accurate quantification of the main compound and any impurities. |

| Retention Time (t_R) | A characteristic time for a compound to elute from the column under specific conditions, used for identification. |

| Peak Area | Proportional to the concentration of the compound, used for quantification. youtube.com |

| Separation of Analogs | Capable of separating closely related compounds, such as isomers or homologs. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Were such studies to be conducted on Propanenitrile, 3-(tridecyloxy)-, they would likely involve the following methodologies:

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of Propanenitrile, 3-(tridecyloxy)- would aim to determine its most stable three-dimensional structure (ground state geometry) and its electronic configuration. This would involve calculating key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The distribution of electron density could also be mapped, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability. A smaller gap typically suggests higher reactivity. For Propanenitrile, 3-(tridecyloxy)-, these calculations would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization.

NMR (Nuclear Magnetic Resonance): Calculations could predict the ¹H and ¹³C NMR chemical shifts, which are dependent on the electronic environment of each nucleus.

IR (Infrared): The vibrational frequencies of the molecule could be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the C≡N (nitrile), C-O-C (ether), and C-H bonds.

UV-Vis (Ultraviolet-Visible): The electronic transitions, such as those from the HOMO to the LUMO, could be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations provide insight into the physical behavior of molecules over time.

Conformational Analysis and Energy Landscapes

The long, flexible tridecyloxy chain of Propanenitrile, 3-(tridecyloxy)- can adopt numerous spatial arrangements, or conformations. Conformational analysis would involve systematically exploring these different shapes to identify the most energetically favorable ones. This process generates an energy landscape, a map that shows the energy of the molecule as a function of its geometry, revealing the stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, governed by the forces between them. An MD simulation of Propanenitrile, 3-(tridecyloxy)-, likely in a solvent or in bulk, would provide a "computational microscope" to observe its dynamic behavior. This could reveal how the flexible tail moves and folds, how the molecule interacts with its neighbors, and could be used to calculate bulk properties like density and viscosity.

Concluding Remarks

The field of computational chemistry offers a powerful and predictive lens through which to study chemical compounds. While Propanenitrile, 3-(tridecyloxy)- has not yet been the subject of such detailed theoretical investigations, the methodologies described outline a clear path for future research. Such studies would undoubtedly provide a deeper understanding of its fundamental properties and could guide its potential use in various scientific and technological fields. The lack of current data underscores a gap in the literature and presents an opportunity for new scientific inquiry.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies of reaction mechanisms provide invaluable insights into the step-by-step processes of chemical transformations. For a molecule like Propanenitrile, 3-(tridecyloxy)-, with its ether linkage and nitrile functional group, computational chemistry could be employed to explore various potential reactions, such as hydrolysis, reduction, or cycloaddition.

The study of reaction kinetics through computational means hinges on the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which is a key parameter in the rate of reaction.

For Propanenitrile, 3-(tridecyloxy)-, a hypothetical acid-catalyzed hydrolysis of the nitrile group to form the corresponding amide could be investigated. Computational methods, such as Density Functional Theory (DFT), would be used to model the reaction pathway. The process would involve:

Optimization of the geometries of the reactants (Propanenitrile, 3-(tridecyloxy)- and a hydronium ion).

Location of the transition state structure for the nucleophilic attack of water on the protonated nitrile.

Calculation of the vibrational frequencies to confirm the transition state (which has exactly one imaginary frequency) and to compute the zero-point vibrational energy.

Hypothetical Transition State Properties for the Acid-Catalyzed Hydrolysis of Propanenitrile, 3-(tridecyloxy)-

| Property | Hypothetical Value | Method of Calculation |

| Activation Energy (kcal/mol) | 15.2 | DFT (B3LYP/6-31G) |

| Imaginary Frequency (cm⁻¹) | -1850 | DFT (B3LYP/6-31G) |

| Key Bond Distance (C-N) (Å) | 1.25 | DFT (B3LYP/6-31G) |

| Key Bond Distance (C-O) (Å) | 1.85 | DFT (B3LYP/6-31G) |

This table is a hypothetical representation and is not based on published experimental or computational data.

Many chemical reactions can yield more than one product. Computational chemistry is a powerful tool for predicting which product is most likely to form (selectivity). This is achieved by comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lowest activation energy is generally the most favored.

Considering Propanenitrile, 3-(tridecyloxy)-, a hypothetical reaction could be its participation in a [3+2] cycloaddition with an azide. This type of reaction could potentially lead to two different regioisomeric tetrazole products. By calculating the activation energies for the formation of both regioisomers, a prediction of the reaction's selectivity can be made.

Hypothetical Activation Energies for the [3+2] Cycloaddition of Propanenitrile, 3-(tridecyloxy)- with Methyl Azide

| Reaction Pathway | Regioisomer Product | Hypothetical Activation Energy (kcal/mol) |

| Pathway A | 1,4-disubstituted | 22.5 |

| Pathway B | 1,5-disubstituted | 20.1 |

This table is a hypothetical representation and is not based on published experimental or computational data.

Based on these hypothetical calculations, the reaction would be predicted to favor the formation of the 1,5-disubstituted tetrazole due to the lower activation energy of Pathway B.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, involve finding a mathematical relationship between the physicochemical properties of a series of compounds and their activities.

For Propanenitrile, 3-(tridecyloxy)-, a hypothetical SAR study could be conducted to explore its potential as, for example, a surfactant. A series of analogs would be designed by systematically modifying the length of the alkyl chain (tridecyl group). For each analog, various molecular descriptors would be calculated using computational software. These descriptors can include:

Hydrophobicity: Calculated as the logarithm of the partition coefficient (logP).

Molecular Weight: The mass of the molecule.

Polar Surface Area (PSA): The surface area of the polar atoms in the molecule.

These calculated descriptors would then be correlated with an experimentally determined (or in this case, hypothetical) activity, such as critical micelle concentration.

Hypothetical SAR Data for Analogs of Propanenitrile, 3-(alkyloxy)-

| Alkyl Chain Length | logP | Molecular Weight ( g/mol ) | PSA (Ų) | Hypothetical Activity (log(1/CMC)) |

| 10 (decyl) | 4.4 | 211.37 | 33.12 | 2.1 |

| 11 (undecyl) | 4.9 | 225.40 | 33.12 | 2.4 |

| 12 (dodecyl) | 5.4 | 239.42 | 33.12 | 2.8 |

| 13 (tridecyl) | 5.9 | 253.45 | 33.12 | 3.1 |

| 14 (tetradecyl) | 6.4 | 267.48 | 33.12 | 3.3 |

This table is a hypothetical representation and is not based on published experimental or computational data. CMC refers to Critical Micelle Concentration.

From this hypothetical data, a QSAR model could be developed, which might reveal that hydrophobicity (logP) is the primary driver of the hypothetical surfactant activity for this class of compounds.

Material Science Applications and Structure Property Relationships

Propanenitrile, 3-(tridecyloxy)- as a Surfactant Building Block

The combination of a lengthy nonpolar tail and a polar head group in Propanenitrile, 3-(tridecyloxy)- suggests its utility in the development of surface-active agents. ontosight.ai Surfactants are molecules that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid.

Design Principles for Surface-Active Agent Development

The development of effective surfactants is guided by several key design principles. A primary principle involves creating a molecule with distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. In Propanenitrile, 3-(tridecyloxy)-, the long C13 alkyl chain serves as the hydrophobic tail, while the ether linkage and the terminal nitrile group contribute to its hydrophilic character. ontosight.ai

The effectiveness of a surfactant is measured by its ability to reduce surface tension and its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. firp-ula.org The design of novel surfactants often aims to optimize these properties for specific applications, such as emulsification, foaming, or wetting. nih.gov The functionalization of molecules with specific groups, like the alkoxymethyl substituents in some modern surfactants, can significantly enhance their micellization properties. nih.gov

Relationship Between Alkoxy Chain Length and Surfactant Properties

The length of the alkyl (alkoxy) chain is a critical factor that dictates the physicochemical properties and performance of a surfactant. d-nb.info Generally, increasing the length of the hydrophobic chain influences several key parameters.

Critical Micelle Concentration (CMC): The CMC tends to decrease as the alkyl chain length increases. This is because longer chains have stronger hydrophobic interactions, promoting micelle formation at lower concentrations. d-nb.info

Surface Activity: Longer alkyl chains generally lead to greater surface activity, meaning a more significant reduction in the surface tension of the solution. d-nb.info

Hydrophobicity: As the alkyl chain lengthens, the surfactant becomes more hydrophobic. This can affect properties like foam stability and emulsion type. d-nb.info For instance, surfactants with longer alkyl chains can provide better steric hindrance, leading to more stable dispersions. mdpi.com

Binding and Aggregation: In interactions with other molecules like dyes, a longer surfactant alkyl chain can enhance binding and lead to the formation of larger mixed aggregates. nih.govmdpi.com

The tridecyloxy group in Propanenitrile, 3-(tridecyloxy)- provides a substantial hydrophobic character, suggesting it would have a relatively low CMC and high surface activity compared to analogues with shorter alkoxy chains.

| Surfactant Property | Effect of Increasing Alkoxy Chain Length | Reference |

| Critical Micelle Concentration (CMC) | Decreases | d-nb.info |

| Surface Activity | Increases | d-nb.info |

| Emulsion Stability | Can increase due to better steric hindrance | mdpi.com |

| Foaming | Can be affected; may decrease in some cases | d-nb.info |

| Hydrophobicity | Increases | d-nb.info |

Impact of Isomerism (Branched vs. Linear) on Surfactant Performance

The arrangement of the alkyl chain, whether it is a straight (linear) chain or a branched structure, has a profound impact on a surfactant's performance. shell.comepa.gov Both linear and branched versions of 3-(tridecyloxy)propanenitrile exist, which would offer different properties. epa.gov

Foaming: Hydrophobe branching dramatically affects foaming properties. Increased branching often leads to reduced foam generation, which can be detrimental in applications like dishwashing detergents but desirable in other contexts. shell.com

Packing and Surface Tension: Branched surfactants generally have higher CMCs and occupy a larger area per molecule at interfaces compared to their linear counterparts. firp-ula.org Interestingly, despite their less efficient packing, branched surfactants can sometimes exhibit lower surface tension values, suggesting they form a more hydrophobic layer at the air/water interface. firp-ula.org

Solubility and Efficiency: Branching in the hydrophobe can enhance water solubility. shell.com However, this increased solubility can be detrimental to cleaning performance in some laundry applications, likely due to an increase in the CMC. shell.com Linear surfactants are often found to be the most efficient in terms of their behavior in microemulsions. researchgate.net

| Property | Linear Isomer | Branched Isomer | Reference |

| Foaming | Higher | Lower | shell.com |

| Critical Micelle Concentration (CMC) | Lower | Higher | firp-ula.org |

| Packing at Interface | More efficient (smaller area/molecule) | Less efficient (larger area/molecule) | firp-ula.org |

| Water Solubility | Lower | Higher | shell.com |

| Microemulsion Efficiency | More efficient | Less efficient | researchgate.net |

Utilization in Polymer Chemistry and Advanced Materials

The functional groups within Propanenitrile, 3-(tridecyloxy)-—the nitrile group and the long alkoxy chain—present opportunities for its use in the synthesis and modification of polymers.

Monomer or Intermediate in Polymer Synthesis

The nitrile group is a versatile functional group in polymer chemistry. researchgate.net It can be chemically modified through reactions like hydrolysis, reduction, or cycloaddition to introduce new functionalities into a polymer chain. researchgate.net This makes nitrile-containing compounds valuable as monomers or intermediates. For instance, polymers with nitrile groups have been investigated for enhancing CO2 selectivity in gas separation membranes. nsf.gov

Alkyl nitriles can participate in radical reactions, such as hydrocyanoalkylation of alkenes, to form more complex functionalized nitriles. acs.org This reactivity suggests that Propanenitrile, 3-(tridecyloxy)- could serve as a building block, reacting with unsaturated monomers to create polymers with long alkoxy side chains. These side chains could impart flexibility, hydrophobicity, or specific thermal properties to the final polymer. The presence of the ether linkage also offers a potential site for chemical reactions.

Functionalization of Polymer Surfaces

Modifying the surface of a material is a key strategy to enhance its properties for specific applications. Both alkoxy groups and nitrile groups can be used for surface functionalization.

Alkoxy Groups: Alkoxy groups can be used to graft polymers onto metal surfaces, creating composite materials. mdpi.com This method can increase the hydrophilicity and improve the anti-adhesive properties of the surface against bacteria, which is valuable for biomedical implants. mdpi.com Grafting polymers with alkoxyamines onto surfaces is a known method for creating polymer brushes that alter surface properties. nih.gov

Nitrile Groups: The nitrile group itself is a target for surface modification. The highly reactive nitrile group on a polymer surface can be converted into other functional groups to tailor the surface chemistry for applications like creating adsorbents for metal ions or improving the hydrophilicity of membranes. researchgate.net

Therefore, Propanenitrile, 3-(tridecyloxy)- could be used as a surface-modifying agent. Its long tridecyloxy chain would likely have a strong affinity for hydrophobic polymer surfaces, while the exposed nitrile group would then be available for further chemical transformation, allowing for the covalent attachment of other molecules or polymers to the surface.

Intermediacy in the Synthesis of Complex Organic Molecules

The utility of Propanenitrile, 3-(tridecyloxy)- in organic synthesis stems from the reactivity of its nitrile group and the influence of its long alkyl ether chain. This combination allows for its incorporation into larger, more complex molecular architectures.

Role as a Versatile C3 Building Block in Organic Synthesis

Propanenitrile, 3-(tridecyloxy)- functions as a C3 building block, meaning it provides a three-carbon unit during the construction of a larger molecule. The term "C3 building block" is commonly used in organic synthesis to describe a molecule that can be readily incorporated into a synthetic pathway to add a three-carbon fragment. wikipedia.orgpolimi.it The presence of the ether linkage and the long alkyl chain can influence the solubility and reactivity of the molecule, making it suitable for specific reaction conditions and target molecules.

The versatility of propionitrile (B127096) and its derivatives as C3 building blocks is well-established. wikipedia.org For instance, propionitrile itself is a precursor in the synthesis of the drug flopropione (B290) through the Houben-Hoesch reaction. wikipedia.org While specific research detailing the extensive use of 3-(tridecyloxy)propanenitrile as a C3 building block is not broadly available in the provided search results, its structural similarity to other functionalized nitriles suggests its potential in similar synthetic strategies.

Precursor for the Synthesis of Amines and Carboxylic Acids

The nitrile functional group (-C≡N) in Propanenitrile, 3-(tridecyloxy)- is a key feature that allows for its conversion into other important chemical functionalities, namely amines and carboxylic acids. smolecule.com

Synthesis of Amines:

The reduction of the nitrile group leads to the formation of a primary amine. This transformation is a fundamental reaction in organic chemistry. libretexts.org Common reducing agents for this conversion include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. smolecule.comlibretexts.org The resulting amine, 3-(tridecyloxy)propan-1-amine, retains the long alkyl chain, making it a valuable intermediate for producing compounds with specific surfactant or biological properties. The general reaction for the reduction of a nitrile to a primary amine is a well-established synthetic method. libretexts.org

Synthesis of Carboxylic Acids:

The nitrile group can also be hydrolyzed to yield a carboxylic acid. smolecule.com This hydrolysis can be carried out under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid, in this case, 3-(tridecyloxy)propanoic acid. libretexts.org

Alkaline Hydrolysis: Reacting the nitrile with a base like sodium hydroxide (B78521), followed by acidification, also yields the carboxylic acid. libretexts.org

The ability to convert Propanenitrile, 3-(tridecyloxy)- into both amines and carboxylic acids highlights its significance as a versatile precursor in the synthesis of a wide array of organic molecules. smolecule.com

Applications in the Synthesis of Agrochemicals and Specialty Chemicals

The structural features of Propanenitrile, 3-(tridecyloxy)- and its derivatives make them potential intermediates in the synthesis of agrochemicals and specialty chemicals. While the direct application of this specific compound in commercial agrochemicals is not explicitly detailed in the provided search results, the presence of the long alkyl chain and the reactive nitrile group are common motifs in molecules designed for such purposes.

Aminopropionitriles, which can be derived from compounds like Propanenitrile, 3-(tridecyloxy)-, are known intermediates for the preparation of diamines and aminocarboxylic acids, which have applications in various chemical industries. google.com The synthesis of such aminopropionitriles can be achieved through the reaction of an amine with an acrylonitrile (B1666552) derivative. google.com

The amphiphilic nature of molecules derived from Propanenitrile, 3-(tridecyloxy)-, due to the combination of the polar head group (amine or carboxylic acid) and the nonpolar tridecyl tail, suggests potential applications as surfactants or formulation aids in agrochemical products. smolecule.com

Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For Propanenitrile, 3-(tridecyloxy)-, the primary abiotic degradation pathways would likely involve photochemical degradation and hydrolysis.

Photochemical Degradation Pathways

Photochemical degradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The potential for Propanenitrile, 3-(tridecyloxy)- to undergo photochemical degradation would depend on its ability to absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm).

While no specific studies on the photochemistry of Propanenitrile, 3-(tridecyloxy)- have been identified, compounds with similar aliphatic ether and nitrile functionalities are generally not strong absorbers of sunlight. Direct photolysis is therefore expected to be a slow process. Indirect photochemical degradation, initiated by reaction with photochemically generated reactive species such as hydroxyl radicals (•OH) in the atmosphere or water, is likely to be a more significant pathway. The tridecyloxy chain would be susceptible to hydrogen abstraction by hydroxyl radicals, initiating a cascade of oxidative reactions.

Table 1: Predicted Photochemical Degradation Data for Propanenitrile, 3-(tridecyloxy)-

| Parameter | Predicted Value/Information |

| Direct Photolysis | Expected to be slow due to lack of significant chromophores. |

| Indirect Photolysis | Likely to occur via reaction with hydroxyl radicals (•OH). |

| Atmospheric Half-life | Not determined. |

| Aqueous Half-life | Not determined. |

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The nitrile group (-C≡N) in Propanenitrile, 3-(tridecyloxy)- can undergo hydrolysis under acidic or basic conditions. This reaction typically proceeds in two steps: first to an amide, and then to a carboxylic acid with the liberation of ammonia (B1221849).

The ether linkage (-O-) in the tridecyloxy group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, the primary hydrolytic transformation product of Propanenitrile, 3-(tridecyloxy)- is expected to be 3-(tridecyloxy)propanoic acid. The rate of hydrolysis for aliphatic nitriles is generally slow at neutral pH and increases at acidic and alkaline pH.

Table 2: Predicted Hydrolytic Transformation of Propanenitrile, 3-(tridecyloxy)-

| Condition | Predicted Transformation Products | Predicted Rate |

| Acidic | 3-(tridecyloxy)propanoic acid and ammonium ions | Moderate to Fast |

| Neutral | Stable, very slow hydrolysis | Very Slow |

| Basic | 3-(tridecyloxy)propanoate and ammonia | Moderate to Fast |

Biodegradation Processes

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process in determining the environmental persistence of a chemical.

Aerobic Biodegradation Pathways

Under aerobic conditions (in the presence of oxygen), the long alkyl chain of the tridecyloxy group is expected to be the primary site of initial microbial attack. Microorganisms can utilize various enzymatic pathways, such as omega-oxidation followed by beta-oxidation, to sequentially shorten the alkyl chain. The nitrile group can also be biodegraded by nitrilase or nitrile hydratase enzymes, leading to the formation of the corresponding carboxylic acid or amide.

Given its structure, Propanenitrile, 3-(tridecyloxy)- is likely to be biodegradable under aerobic conditions, although the rate of degradation has not been experimentally determined.

Anaerobic Biodegradation Pathways

In the absence of oxygen, anaerobic biodegradation processes would prevail. The degradation of long-chain aliphatic compounds under anaerobic conditions is generally slower than under aerobic conditions. The potential for Propanenitrile, 3-(tridecyloxy)- to be biodegraded anaerobically is unknown. The nitrile group can potentially be reduced under certain anaerobic conditions, but specific pathways for this compound have not been elucidated.

Microbial Transformation Products

Based on the predicted aerobic biodegradation pathways, the likely initial microbial transformation products of Propanenitrile, 3-(tridecyloxy)- would result from the oxidation of the alkyl chain and the hydrolysis of the nitrile group.

Table 3: Predicted Microbial Transformation Products of Propanenitrile, 3-(tridecyloxy)-

| Condition | Predicted Initial Transformation Products |

| Aerobic | 3-(tridecyloxy)propanoic acid, 3-(tridecyloxy)propanamide, and various chain-shortened fatty acids. |

| Anaerobic | Data not available. |

Modeling of Biodegradation Kinetics

Commonly used kinetic models to describe biodegradation include first-order, Monod, and Hill kinetics. A first-order kinetic model, one of the simplest models, assumes that the rate of degradation is directly proportional to the concentration of the substrate. This can be represented by the equation:

dC/dt = -kC

where C is the concentration of Propanenitrile, 3-(tridecyloxy)-, t is time, and k is the first-order rate constant.

More complex models, such as the Monod model, account for the role of the microbial population in the degradation process. The Monod equation is given by:

μ = (μ_max * S) / (K_s + S)

where μ is the specific growth rate of the microorganisms, μ_max is the maximum specific growth rate, S is the substrate concentration, and K_s is the half-saturation constant.

To illustrate how biodegradation data for Propanenitrile, 3-(tridecyloxy)- could be presented, a hypothetical data table is provided below. This table shows the theoretical degradation of the compound over time and the corresponding calculated first-order rate constant.

Hypothetical Biodegradation Data for Propanenitrile, 3-(tridecyloxy)-

| Time (days) | Concentration (mg/L) | First-Order Rate Constant (k) (day⁻¹) |

| 0 | 100 | |

| 10 | 60.7 | 0.05 |

| 20 | 36.8 | 0.05 |

| 30 | 22.3 | 0.05 |

| 40 | 13.5 | 0.05 |

| 50 | 8.2 | 0.05 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Environmental Persistence Studies

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. nih.gov The persistence of Propanenitrile, 3-(tridecyloxy)- will be determined by its susceptibility to various degradation pathways, including biodegradation, hydrolysis, and photolysis.

Given its chemical structure, which includes a long alkyl chain, an ether linkage, and a nitrile group, it is anticipated that biodegradation will be a significant factor in its environmental fate. The long alkyl chain may render the molecule less bioavailable, potentially slowing down its degradation. The nitrile group can be toxic to some microorganisms, but many bacteria possess enzymes such as nitrilases and nitrile hydratases that can break down this functional group. frontiersin.org

Hydrolysis, the breakdown of a compound due to reaction with water, may also contribute to the degradation of the ether linkage in Propanenitrile, 3-(tridecyloxy)-, although this process is generally slow for ethers under typical environmental conditions. Photolysis, or degradation by sunlight, is not expected to be a major degradation pathway unless the molecule contains functional groups that absorb light in the environmentally relevant spectrum.

To determine the environmental persistence of Propanenitrile, 3-(tridecyloxy)-, laboratory studies simulating various environmental conditions (e.g., aerobic and anaerobic conditions in water and soil) would be necessary. The results of such studies are often reported as the half-life of the compound, which is the time it takes for 50% of the initial concentration to be degraded.

The following table presents hypothetical persistence data for Propanenitrile, 3-(tridecyloxy)- in different environmental compartments.

Hypothetical Environmental Persistence of Propanenitrile, 3-(tridecyloxy)-

| Environmental Compartment | Condition | Half-life (days) |

| Aerobic Water | 25°C | 30 |

| Anaerobic Water | 25°C | 90 |

| Aerobic Soil | 25°C | 60 |

| Anaerobic Soil | 25°C | 180 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Analytical Monitoring in Environmental Matrices

The detection and quantification of Propanenitrile, 3-(tridecyloxy)- in environmental matrices such as water, soil, and sediment are crucial for assessing its environmental distribution and persistence. Due to the anticipated low concentrations of this compound in the environment, sensitive analytical methods are required.

The analytical procedure would typically involve several steps: sample collection, extraction of the target compound from the environmental matrix, cleanup of the extract to remove interfering substances, and finally, analysis using a suitable instrumental technique.

For a compound like Propanenitrile, 3-(tridecyloxy)-, which is a semi-volatile organic compound, gas chromatography (GC) coupled with a mass spectrometer (MS) would be a highly effective analytical technique. env.go.jp The GC would separate the compound from other components in the extract, and the MS would provide definitive identification and quantification based on its unique mass spectrum.

Alternatively, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) could also be employed, particularly if the compound is not sufficiently volatile or thermally stable for GC analysis. nih.gov

The table below outlines a hypothetical analytical method for the determination of Propanenitrile, 3-(tridecyloxy)- in water samples.

Hypothetical Analytical Method for Propanenitrile, 3-(tridecyloxy)- in Water

| Parameter | Method/Instrument |

| Sample Volume | 1 L |

| Extraction | Solid-Phase Extraction (SPE) with a C18 cartridge |

| Elution Solvent | Acetonitrile (B52724) |

| Cleanup | Not typically required after SPE |

| Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Injection Volume | 1 µL |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

Note: The data in this table is for illustrative purposes only and does not represent a validated analytical method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.